(1Z)-2-(2,4-dichlorophenyl)-N'-({[4-(propan-2-yl)phenoxy]acetyl}oxy)ethanimidamide
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Overview
Description
(1Z)-2-(2,4-dichlorophenyl)-N’-({[4-(propan-2-yl)phenoxy]acetyl}oxy)ethanimidamide: is a synthetic organic compound characterized by its complex molecular structure. This compound features a dichlorophenyl group, a phenoxyacetyl group, and an ethanimidamide moiety, making it a unique entity in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-2-(2,4-dichlorophenyl)-N’-({[4-(propan-2-yl)phenoxy]acetyl}oxy)ethanimidamide typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce two chlorine atoms at the 2 and 4 positions.
Synthesis of the Phenoxyacetyl Intermediate: This step involves the reaction of 4-(propan-2-yl)phenol with acetic anhydride to form the phenoxyacetyl group.
Coupling Reaction: The final step involves coupling the dichlorophenyl intermediate with the phenoxyacetyl intermediate under specific conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the imidamide moiety, potentially converting it to an amine.
Substitution: The dichlorophenyl group can participate in substitution reactions, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of phenoxyacetyl oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1Z)-2-(2,4-dichlorophenyl)-N’-({[4-(propan-2-yl)phenoxy]acetyl}oxy)ethanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the phenoxyacetyl and imidamide moieties.
Phenoxyacetic Acid: Contains the phenoxyacetyl group but lacks the dichlorophenyl and imidamide moieties.
Uniqueness:
- The combination of the dichlorophenyl, phenoxyacetyl, and imidamide groups in (1Z)-2-(2,4-dichlorophenyl)-N’-({[4-(propan-2-yl)phenoxy]acetyl}oxy)ethanimidamide makes it unique, providing distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-propan-2-ylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3/c1-12(2)13-4-7-16(8-5-13)25-11-19(24)26-23-18(22)9-14-3-6-15(20)10-17(14)21/h3-8,10,12H,9,11H2,1-2H3,(H2,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZALWZUIEYXMGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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